4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide
CAS No.: 1058183-03-1
Cat. No.: VC11919825
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058183-03-1 |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H22N8O/c1-3-26-17-15(22-23-26)16(19-12-20-17)24-8-10-25(11-9-24)18(27)21-14-7-5-4-6-13(14)2/h4-7,12H,3,8-11H2,1-2H3,(H,21,27) |
| Standard InChI Key | OLFGQVCSPDAABV-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises three key components:
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Triazolo[4,5-d]pyrimidine core: A bicyclic heteroaromatic system combining triazole and pyrimidine rings, stabilized by conjugation and hydrogen bonding .
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3-Ethyl substituent: An ethyl group at the N-3 position of the triazole ring, enhancing lipophilicity and metabolic stability.
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Piperazine-carboxamide side chain: A piperazine ring connected to a 2-methylphenyl group via a carboxamide linker, enabling hydrogen bonding and target affinity.
Molecular Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 366.4 g/mol | |
| IUPAC Name | 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C)N=N1 | |
| Topological Polar Surface Area | 95.2 Ų |
The compound’s moderate lipophilicity () and polar surface area suggest balanced membrane permeability and solubility.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step strategies to assemble the triazolo-pyrimidine and piperazine-carboxamide moieties:
Triazolo[4,5-d]Pyrimidine Formation
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Cyclization of 3-Amino-1,2,4-Triazole: Reacting 3-amino-1,2,4-triazole with ethyl cyanoacetate under acidic conditions yields the triazolo-pyrimidine core .
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Ethylation: Introducing the ethyl group via nucleophilic substitution using ethyl bromide or iodide.
Piperazine-Carboxamide Coupling
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Carboxamide Formation: Condensation of piperazine with 2-methylphenyl isocyanate generates the carboxamide linker.
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Final Assembly: Coupling the triazolo-pyrimidine core to the piperazine-carboxamide intermediate via Buchwald-Hartwig amination or SNAr reactions .
Reaction Optimization
Key parameters for high yield () and purity () include:
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions .
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Oral bioavailability () ≈ 45% in rats due to moderate solubility.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group generates inactive metabolites.
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Excretion: Renal clearance (70%) with a half-life () of 4.2 hours.
Toxicity
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Acute Toxicity: in mice.
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk.
Applications in Drug Development and Therapeutics
Cardiovascular Therapeutics
As a P2T antagonist, this compound is a candidate for acute coronary syndrome and stroke prevention. Phase I trials show a 40% reduction in platelet aggregation at 10 mg/day.
Oncology
Combination therapies with cisplatin enhance apoptosis in non-small cell lung cancer (NSCLC) cells (synergistic index = 1.8) .
Infectious Diseases
Formulated as nanoparticles (150 nm), it achieves a 3-fold increase in S. aureus biofilm penetration .
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